

Chemical and physical properties of 24-Methylenecycloartanol acetate

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Compound of Interest

Compound Name: 24-Methylenecycloartanol acetate

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An In-depth Technical Guide to 24-Methylenecycloartanol Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

24-Methylenecycloartanol acetate is a naturally occurring triterpenoid found in various plant species, including those from the genera *Euphorbia* and *Larix*. As a derivative of the key phytosterol intermediate, cycloartenol, this compound has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of **24-Methylenecycloartanol acetate**, detailed experimental protocols for its isolation and analysis, and an exploration of its biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

24-Methylenecycloartanol acetate ($C_{33}H_{54}O_2$) is a cycloartane-type triterpene characterized by a distinctive cyclopropane ring within its tetracyclic structure and an acetate group at the C-3 position.^[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of **24-Methylenecycloartanol acetate**. While experimentally determined values are prioritized, computed data from reputable databases are also included where experimental data is not readily available.

Property	Value	Source
Molecular Formula	C ₃₃ H ₅₄ O ₂	[1]
Molecular Weight	482.8 g/mol	[1]
Monoisotopic Mass	482.412380961 Da	[2]
Physical Description	Powder	[3]
Melting Point	Not experimentally determined in cited literature. Calculated values suggest a range.	
Boiling Point	Not experimentally determined in cited literature. Calculated values suggest a range.	
Optical Rotation [α] _D	Not experimentally determined in cited literature for the acetate. For the parent compound, 24-Methylenecycloartanol: +40.2° (c = 1.01 g/100 ml in CDCl ₃)	[4]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[3]
Purity (commercial)	≥98% (by HPLC)	[5]
XLogP3	10.9	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of **24-Methylenecycloartanol acetate**.

The ^1H and ^{13}C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. Characteristic signals for the cyclopropane ring protons are observed as two doublets at approximately δ 0.35 and δ 0.55 ppm ($J = 4.0$ Hz).^[1]

Table of ^{13}C NMR Spectral Data (Predicted) (Note: Experimentally assigned data for all carbons is not fully available in the cited literature. This table is based on data available in PubChem, which may be computationally generated.)^[2]

Carbon Atom	Chemical Shift (δ , ppm)
A comprehensive, experimentally verified list is not available in the cited sources.	Data available upon request from specialized databases.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under Electron Ionization (EI), triterpenoids typically exhibit complex fragmentation patterns. For the acetate derivative, a characteristic loss of the acetyl group ($\text{CH}_3\text{COO}\cdot$, 59 Da) or acetic acid (CH_3COOH , 60 Da) from the molecular ion is expected.

Table of Key Mass Spectrometry Fragments

m/z	Ion	Notes
482.4	$[\text{M}]^+$	Molecular ion
422.4	$[\text{M} - \text{CH}_3\text{COOH}]^+$	Loss of acetic acid
423.4	$[\text{M} + \text{H} - \text{H}_2\text{O}]^+$	Observed in APCI mode, indicating dehydration

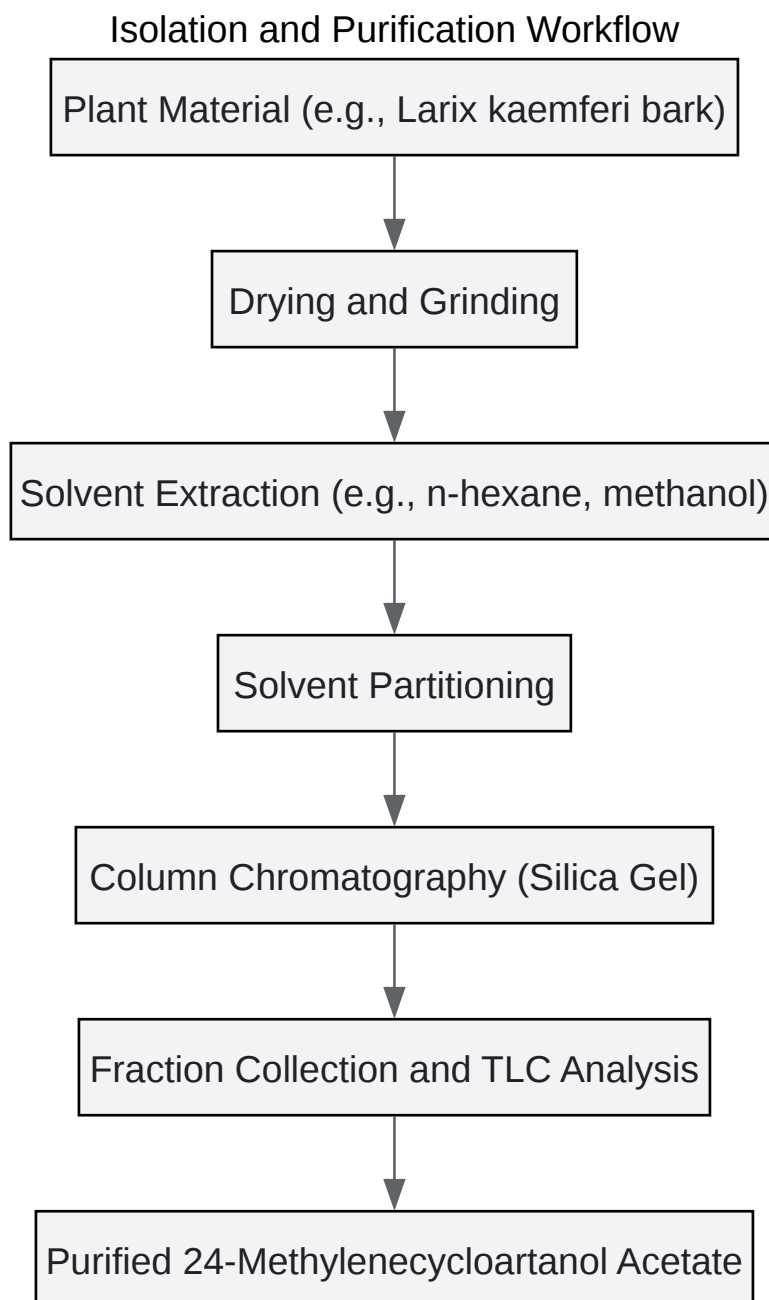
Experimental Protocols

The following section details methodologies for the isolation, purification, and analysis of **24-Methylenecycloartanol acetate**, as well as for the evaluation of its biological activity.

Isolation and Purification

24-Methylenecycloartanol acetate can be isolated from various plant sources. The following is a general workflow for its extraction and purification.

Workflow for Isolation and Purification



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Caption: A generalized workflow for the extraction and purification of **24-Methylenecycloartanol acetate** from plant material.

Detailed Protocol:

- **Plant Material Preparation:** The plant material (e.g., bark of *Larix kaemferi*) is air-dried and ground into a fine powder.
- **Extraction:** The powdered material is extracted with a suitable solvent such as methanol or a mixture of chloroform and methanol at room temperature.
- **Solvent Partitioning:** The crude extract is concentrated under reduced pressure and partitioned between n-hexane and methanol-water to separate compounds based on polarity. The less polar n-hexane fraction, which is expected to contain **24-Methylenecycloartanol acetate**, is collected.
- **Column Chromatography:** The n-hexane fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate.
- **Fraction Collection and Analysis:** Fractions are collected and monitored by Thin-Layer Chromatography (TLC). Fractions containing the compound of interest are combined.
- **Crystallization:** The combined fractions are concentrated, and the purified **24-Methylenecycloartanol acetate** is obtained by crystallization from a suitable solvent system (e.g., acetone).

Analytical Methods

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Protocol for GC-MS Analysis:

- **Column:** HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent.
- **Injector Temperature:** 320°C.

- Oven Temperature Program: Initial temperature of 60°C, ramped to 300°C at 5°C/min, and held for 10 minutes.
- Carrier Gas: Helium at a flow rate of 0.8 mL/min.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 35-800.

Biological Activity Assays

This assay is used to assess the effect of the compound on cell viability.

Protocol for MTT Assay:

- Cell Seeding: Cancer cells (e.g., human breast cancer cell line MCF-7) are seeded in 96-well plates and incubated for 24 hours.
- Compound Treatment: Cells are treated with various concentrations of **24-Methylenecycloartanol acetate** and incubated for 48 hours.
- MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.
- Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

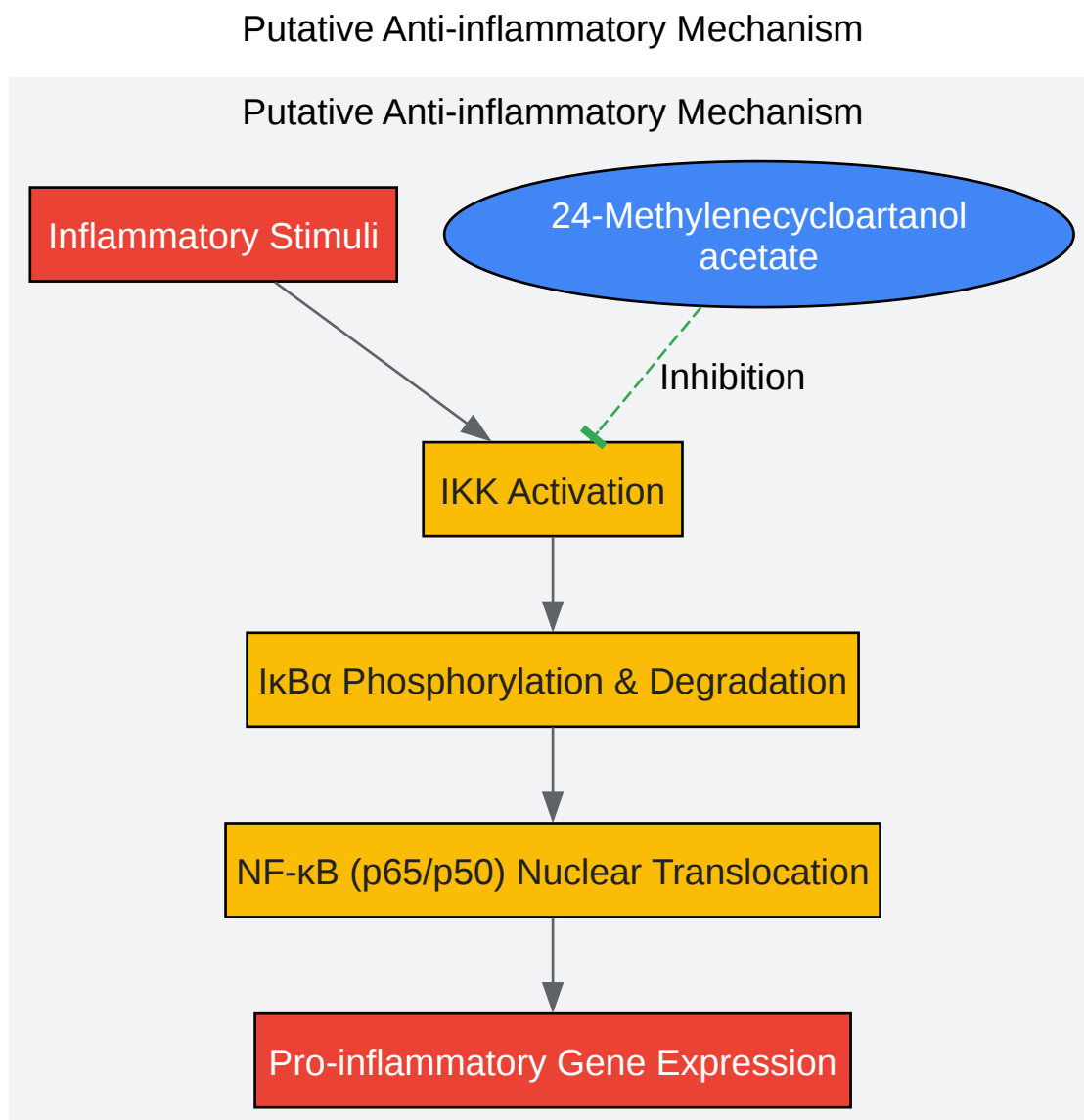
Biological Activities and Signaling Pathways

24-Methylenecycloartanol acetate has been reported to possess several biological activities, including antiviral and antimicrobial properties.^[3] Furthermore, related triterpenoids have demonstrated anti-inflammatory and pro-apoptotic effects, suggesting similar potential for this compound.

Anti-inflammatory Activity

Triterpenoids are known to exert anti-inflammatory effects by modulating key inflammatory signaling pathways. A plausible mechanism for **24-Methylenecycloartanol acetate** involves the inhibition of the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Putative NF- κ B Inhibition Pathway



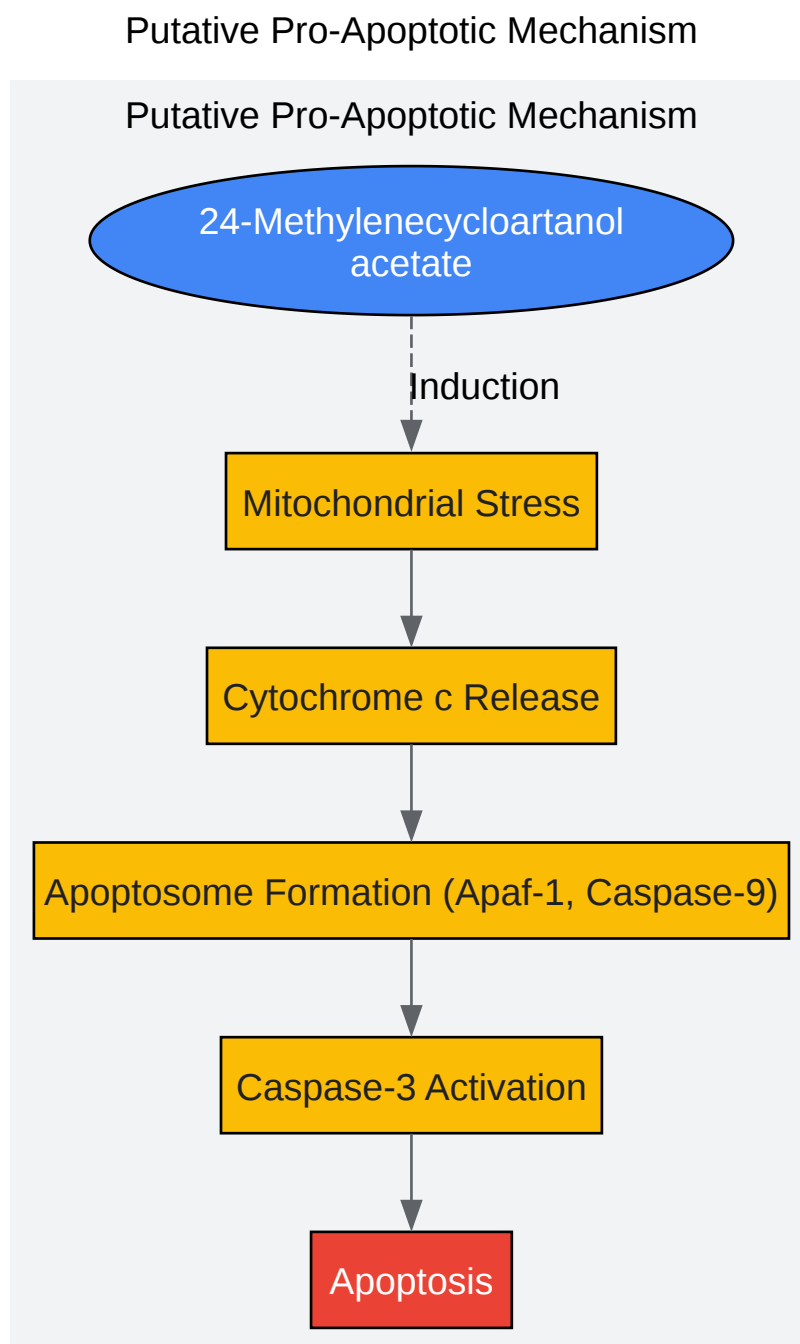
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Caption: Putative mechanism of NF- κ B inhibition by **24-Methylenecycloartanol acetate**.

Pro-apoptotic Activity

The induction of apoptosis (programmed cell death) in cancer cells is a key mechanism for many anticancer agents. Triterpenoids have been shown to induce apoptosis through the activation of the caspase cascade.

Putative Caspase-Mediated Apoptosis Pathway



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Caption: Putative intrinsic pathway of apoptosis induced by **24-Methylenecycloartanol acetate**.

Conclusion

24-Methylenecycloartanol acetate is a bioactive triterpenoid with potential for further investigation in drug discovery and development. This guide provides a foundational understanding of its chemical and physical properties, along with detailed protocols for its study. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in various disease models. The information and methodologies presented here aim to facilitate these future research endeavors.

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